Mepiprazole vs. Trazodone: Divergent Serotonin Transporter (SERT) Affinity and Reuptake Inhibition Potency
Mepiprazole's serotonin reuptake inhibition is substantially weaker than that of the prototype SARI, trazodone. In a direct comparative analysis of published in vitro data, mepiprazole demonstrated an IC50 of 0.9 µM (900 nM) for hypothalamic 5-HT uptake inhibition in rat synaptosomes, which was described as being 'almost equipotent with desipramine' [1]. In contrast, trazodone exhibits a binding affinity (Ki) of 160–367 nM for the human serotonin transporter (SERT) [2]. This approximately 3- to 6-fold difference in molecular potency indicates that mepiprazole acts predominantly as a 5-HT2A/α1 antagonist with very weak reuptake inhibition, whereas trazodone has a more balanced dual action. This distinction is critical for experimental models where minimizing SERT blockade is necessary to isolate the effects of 5-HT2A antagonism.
| Evidence Dimension | Serotonin transporter (SERT) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.9 µM (rat hypothalamic synaptosomes) |
| Comparator Or Baseline | Trazodone Ki = 160–367 nM (human SERT) |
| Quantified Difference | Mepiprazole is ~3-6x less potent as a SERT inhibitor |
| Conditions | Mepiprazole: rat brain synaptosomes; Trazodone: human SERT binding assay |
Why This Matters
Procurement of mepiprazole over trazodone is justified when a research protocol requires a SARI with minimal serotonergic reuptake blockade to avoid confounding effects on synaptic 5-HT levels.
- [1] Placheta P, Singer E, Kriwanek W, Hertting G. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology (Berl). 1976 Aug 17;48(3):295-301. doi:10.1007/BF00496865. PMID: 9660. View Source
- [2] Serotonin Antagonist And Reuptake Inhibitor. Handwiki. Binding profile data. Accessed 2024. View Source
